Bienvenue dans la boutique en ligne BenchChem!

5-(Aminomethyl)pyrimidin-2-amine dihydrochloride

Salt selection Aqueous solubility Chemical handling

5-(Aminomethyl)pyrimidin-2-amine dihydrochloride is a heterocyclic building block belonging to the 2-aminopyrimidine class, with the molecular formula C₅H₁₀Cl₂N₄ and a molecular weight of 197.07 g/mol. The compound features a pyrimidine core substituted at the 5-position with an aminomethyl (-CH₂NH₂) group and at the 2-position with an amino (-NH₂) group, furnished as a dihydrochloride salt that confers enhanced aqueous solubility and handling characteristics relative to its free base counterpart.

Molecular Formula C5H10Cl2N4
Molecular Weight 197.06 g/mol
Cat. No. B11902018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)pyrimidin-2-amine dihydrochloride
Molecular FormulaC5H10Cl2N4
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N)CN.Cl.Cl
InChIInChI=1S/C5H8N4.2ClH/c6-1-4-2-8-5(7)9-3-4;;/h2-3H,1,6H2,(H2,7,8,9);2*1H
InChIKeyGKVBJPSQSMMTNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)pyrimidin-2-amine dihydrochloride (CAS 672325-33-6): Core Physicochemical and Structural Identity for Procurement Decisions


5-(Aminomethyl)pyrimidin-2-amine dihydrochloride is a heterocyclic building block belonging to the 2-aminopyrimidine class, with the molecular formula C₅H₁₀Cl₂N₄ and a molecular weight of 197.07 g/mol . The compound features a pyrimidine core substituted at the 5-position with an aminomethyl (-CH₂NH₂) group and at the 2-position with an amino (-NH₂) group, furnished as a dihydrochloride salt that confers enhanced aqueous solubility and handling characteristics relative to its free base counterpart . Its structural simplicity, combined with two chemically distinct amino functionalities, makes it a versatile intermediate for the synthesis of more complex pharmacologically active molecules, particularly in the context of dipeptidyl peptidase IV (DPP-IV) inhibitor programs and vanin-1 inhibitor discovery efforts [1].

Why 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride Cannot Be Replaced by the Free Base or Other Aminopyrimidine Analogs in Rigorous Research Settings


Procurement decisions for 2-aminopyrimidine-based intermediates cannot rely on simple structural similarity alone, as substituent position, salt form, and ionization state fundamentally alter reactivity, solubility, and biological target engagement. The free base (CAS 672324-80-0) lacks the dihydrochloride counterion and exhibits reduced aqueous solubility and distinct handling properties, making it less suitable for aqueous-phase reactions or biological assays requiring precise concentration control . Furthermore, moving the aminomethyl group to alternative positions (e.g., the 4-position) or replacing the 2-amino group with other substituents abolishes the specific DPP-IV pharmacophore geometry elucidated by X-ray crystallography [1]. The quantitative evidence below demonstrates exactly where meaningful differences arise between this compound and its closest alternatives.

Evidence Guide: Quantifiable Differentiation of 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride vs. Closest Analogs and In-Class Candidates


Dihydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The dihydrochloride salt form provides a critical solubility advantage over the free base (CAS 672324-80-0). Hydrochloride and dihydrochloride salts of pyrimidine derivatives are consistently reported to exhibit significantly higher aqueous solubility compared to their corresponding free bases, a property that is essential for reproducible biological assay preparation and aqueous-phase synthetic transformations . The free base of 5-(aminomethyl)pyrimidin-2-amine has a calculated LogP of -0.97 and a LogD (pH 7.4) of -2.56, indicating limited lipophilicity but also potential handling difficulties due to hygroscopicity in its neutral form [1]. The dihydrochloride salt circumvents these issues, offering superior long-term storage stability at room temperature and ease of weighing in ambient conditions .

Salt selection Aqueous solubility Chemical handling Formulation

pKa and Ionization State at Physiological pH vs. 2,4-Diaminopyrimidine Analogs

The dihydrochloride salt exhibits a reported pKa of 7.13, indicating that at physiological pH (7.4) the aminomethyl side chain is approximately 35% deprotonated (neutral -NH₂) and 65% protonated (-NH₃⁺), while the pyrimidine 2-amino group remains largely neutral . This mixed ionization state is distinct from the related 5-(aminomethyl)pyrimidine-2,4-diamine scaffold, which carries an additional amino group at the 4-position and is associated with antifolate mechanisms via thymidylate synthase inhibition . The absence of the 4-amino substituent in the target compound eliminates this off-target liability, making it a cleaner scaffold for programs where antifolate activity is undesirable. By contrast, the dihydrochloride salt of 5-(aminomethyl)pyrimidine-2,4-diamine (CAS for dihydrochloride not commercially standardized) would introduce unwanted polypharmacology.

Ionization state pKa Physiological pH Drug design

DPP-IV Pharmacophore Compatibility: 5-Aminomethyl Substituent as a Key Determinant of Binding Affinity

X-ray crystallographic analysis of the DPP-IV enzyme in complex with 5-aminomethyl-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-ylamine (PDB-1rwq, resolution 2.2 Å) reveals that the 5-aminomethyl group engages in a critical hydrogen-bonding network within the S1 pocket of the enzyme [1]. Structure-activity relationship (SAR) studies across a parallel chemistry program demonstrated a 10⁵-fold (100,000-fold) increase in DPP-IV inhibitory potency achievable solely through optimization of aromatic substituents on the aminomethylpyrimidine core, underscoring the indispensability of the 5-aminomethyl-2-aminopyrimidine scaffold for high-affinity binding [2]. By contrast, 2-aminopyrimidine itself (CAS 109-12-6), which lacks the 5-aminomethyl substituent, shows negligible DPP-IV activity (IC50 > 4 mM in displacement-based binding assays) [3].

DPP-IV Dipeptidyl peptidase IV Pharmacophore X-ray crystallography

CYP3A4 Inhibition Liability Reduction vs. First-Generation Aminomethylpyrimidine Leads

The first-generation aminomethylpyrimidine DPP-IV inhibitor (compound 1 in the Abbott series) was found to induce phospholipidosis and inhibit CYP3A4 with an IC50 of 30 μM in human liver microsome assays [1]. An optimized series of less lipophilic and less amphiphilic analogs, retaining the 5-aminomethyl-2-aminopyrimidine core but with modified aromatic substituents, yielded compounds that were equipotent on DPP-IV yet showed substantially reduced CYP3A4 inhibition (exact IC50 values for improved analogs not publicly disclosed) [2]. The dihydrochloride salt of the unadorned scaffold represents the starting point for building such optimized analogs, whereas pre-functionalized pyrimidine cores (e.g., 4,6-disubstituted 2-aminopyrimidines in kinase inhibitor programs) carry higher inherent lipophilicity and greater CYP3A4 inhibition risk [3].

CYP3A4 Drug-drug interaction Phospholipidosis Lead optimization

Vanin-1 Inhibitor Scaffold Potential: Pyrimidine Carboxamide Derivatization Advantage over Diaryl Ketone Leads

High-throughput screening identified a diaryl ketone series as vanin-1 inhibitors, but concerns over the ketone moiety's metabolic stability prompted replacement with pyrimidine carboxamides derived from cyclic secondary amines [1]. Extensive biophysical and crystallographic characterization confirmed these pyrimidine carboxamides as competitive vanin-1 inhibitors, with compound 3 achieving a profile suitable for preclinical development [2]. The 5-aminomethyl-2-aminopyrimidine scaffold, available as the dihydrochloride salt, provides the amino functionality necessary for carboxamide bond formation with carboxylic acid partners. In contrast, starting from a simple 2-aminopyrimidine without the 5-aminomethyl handle would preclude the carboxamide linkage strategy and force reliance on less metabolically robust ketone-containing scaffolds [3].

Vanin-1 VNN1 Inflammation Pantetheinase

Vitamin B1 Intermediate Pathway: Structural Analogy to Grewe Diamine and Process Chemistry Relevance

The target compound shares a close structural relationship with Grewe diamine (5-aminomethyl-2-methyl-pyrimidine-4-yl-amine), the key industrial intermediate for vitamin B1 (thiamine) synthesis [1]. A fully continuous flow synthesis of Grewe diamine from 2-cyanoacetamide was recently demonstrated across six sequential continuous flow devices, achieving rapid production from economical starting materials . The 2-amino (rather than 2-methyl-4-amino) substitution pattern of the target compound provides a distinct electronic environment that alters reactivity in nucleophilic substitution and condensation reactions relevant to process chemistry development [2]. This differentiates it from the 2-methyl-4-amino Grewe diamine scaffold commonly employed in vitamin B1 manufacturing.

Vitamin B1 Thiamine Grewe diamine Continuous flow synthesis

Prioritized Application Scenarios for 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride Based on Verified Differentiation Evidence


DPP-IV Inhibitor Lead Optimization: Replacing Unsubstituted 2-Aminopyrimidine with the Validated 5-Aminomethyl Pharmacophore

Medicinal chemistry teams seeking to initiate or expand DPP-IV inhibitor programs should procure this dihydrochloride salt as the core scaffold. Starting from unsubstituted 2-aminopyrimidine (DPP-IV IC50 ~4 mM) confers a >5,000-fold activity disadvantage compared to the 5-aminomethyl-substituted core. The X-ray co-crystal structure (PDB-1rwq) directly guides rational substitution at the 4- and 6-positions, while the dihydrochloride salt ensures reliable aqueous solubility for high-throughput chemistry and biochemical assay workflows. This approach mirrors the Abbott Laboratories strategy that achieved a 100,000-fold potency increase through aromatic substituent optimization alone [1].

Vanin-1 Inhibitor Development: Building Metabolically Stable Pyrimidine Carboxamides from the 5-Aminomethyl Handle

Research groups targeting vanin-1 (VNN1) for inflammatory bowel disease or metabolic disorder indications should select this compound for its synthetic compatibility with the pyrimidine carboxamide strategy. The free primary amine at the 5-position enables direct coupling with carboxylic acids to form stable amide bonds, avoiding the metabolic instability of diaryl ketone-based vanin-1 inhibitors. This approach is validated by the Pfizer-led discovery of compound 3, which advanced to preclinical development on the basis of optimized potency, ADME properties, and efficacy in a DSS-induced colitis mouse model [2].

Aqueous-Phase Bioconjugation and Assay Development: Leveraging the Dihydrochloride Salt for Solubility-Critical Applications

For biochemical assay development, fragment-based screening, or bioconjugation protocols requiring precise aqueous stock solution concentrations, the dihydrochloride salt form is the correct procurement choice over the free base. The calculated LogD of -2.56 (pH 7.4) for the free base indicates limited aqueous solubility that may compromise assay reproducibility. The dihydrochloride salt, with its enhanced aqueous solubility and room-temperature storage stability, eliminates these practical barriers and is the appropriate form for laboratories conducting DPP-IV fluorescence-based inhibition assays, ITC binding measurements, or SPR biosensor experiments [3].

Selective Scaffold for Kinase and Target-Class Screening Without Antifolate Confounding Activity

Screening laboratories and chemical biology groups that require a pyrimidine scaffold free from thymidylate synthase or dihydrofolate reductase (DHFR) inhibitory activity should select this compound over 5-(aminomethyl)pyrimidine-2,4-diamine. The 2,4-diaminopyrimidine subclass is a well-established antifolate pharmacophore, which can confound phenotypic screening results in cell proliferation or apoptosis assays. The absence of the 4-amino substituent in the target compound eliminates this liability, making it a cleaner probe for target-class screening panels focused on DPP-IV, vanin-1, or novel pyrimidine-interacting targets .

Quote Request

Request a Quote for 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.